alpha-Hydroxyalprazolam

Descripción

Context within Benzodiazepine (B76468) Metabolism and Metabolite Identification Research

The study of alpha-hydroxyalprazolam is situated within the broader field of benzodiazepine metabolism. Benzodiazepines are a class of compounds that undergo extensive metabolism in the liver, primarily through the cytochrome P450 (CYP) enzyme system. scitechnol.com This metabolic process, often involving oxidation reactions like hydroxylation and subsequent conjugation, transforms the parent drug into various metabolites. scitechnol.comontosight.ai

Research in this area focuses on identifying these metabolites and the specific enzymes responsible for their formation. The characterization of metabolic pathways is crucial for predicting potential drug-drug interactions. tandfonline.comnih.gov For instance, substances that inhibit or induce CYP enzymes can significantly alter the clearance and concentration of benzodiazepines. wikipedia.orgsigmaaldrich.com

The identification and quantification of metabolites like this compound in biological samples such as plasma and urine are central to pharmacokinetic studies. nih.govmedcentral.com Advanced analytical techniques, including gas chromatography-mass spectrometry (GC/MS) and high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS-MS), have been developed for their sensitive and specific detection. nih.govoup.com These methods often require a hydrolysis step, using enzymes like β-glucuronidase, to measure the total amount of the metabolite after it has been conjugated for excretion. nih.gov

Role as a Major Metabolite of Alprazolam

This compound is recognized as one of the two principal metabolites formed from the hepatic microsomal oxidation of alprazolam, the other being 4-hydroxyalprazolam (B159327). sigmaaldrich.comnih.govnih.gov This biotransformation is primarily mediated by the CYP3A subfamily of enzymes. nih.govnih.gov

Despite being a major metabolic product, the plasma concentrations of this compound are consistently found to be less than 10% of the parent drug, alprazolam. nih.govfda.gov However, urinary recovery of this compound is substantially greater than that of 4-hydroxyalprazolam. caymanchem.comnih.govglpbio.com this compound is further metabolized through glucuronidation to form this compound glucuronide, a more water-soluble compound that is more easily excreted from the body. ontosight.aivulcanchem.compharmgkb.org

The pharmacological activity of this compound is noteworthy. It retains a significant affinity for the benzodiazepine receptor, estimated to be about 66% of the parent compound's affinity, while 4-hydroxyalprazolam has a much lower affinity (around 20%). drugbank.com Nevertheless, due to its low plasma concentrations relative to alprazolam, the clinical activity during treatment is considered to be almost entirely due to the unchanged parent drug. sigmaaldrich.comnih.gov

Table 1: Key Metabolites of Alprazolam

| Metabolite | Forming Enzyme(s) | Relative Receptor Affinity (vs. Alprazolam) | Notes |

|---|---|---|---|

| This compound | CYP3A5, CYP3A4, CYP3A43 pharmgkb.orgmdpi.complos.org | ~66% drugbank.com | A major active metabolite; higher urinary recovery than 4-hydroxyalprazolam. caymanchem.comnih.gov |

| 4-Hydroxyalprazolam | CYP3A4, CYP3A5, CYP3A43 mdpi.complos.org | ~20% drugbank.com | A major, but less active, metabolite. plos.org |

| This compound glucuronide | UGT enzymes ontosight.aivulcanchem.com | Not pharmacologically significant. | A conjugated metabolite for excretion. ontosight.ai |

| Benzophenone metabolite | CYP3A4 wikipedia.orgfda.gov | <1% drugbank.com | Considered an inactive metabolite. wikipedia.org |

Significance in Pharmacometabolomics Studies

Pharmacometabolomics is a field that investigates how an individual's metabolic profile (metabolome) influences their response to a drug. nih.gov It aims to identify biomarkers that can predict the pharmacokinetics and pharmacodynamics of a drug in an individual. The study of this compound is significant in this context as its formation reflects the activity of crucial drug-metabolizing enzymes.

The variability in the expression and activity of CYP3A enzymes among individuals is a key area of research. mdpi.com For instance, studies have revealed differential metabolism of alprazolam in the liver versus the brain. Research has shown that the enzyme CYP3A43 is expressed at higher levels in the human brain compared to the liver. plos.orgdrugbank.com This specific enzyme preferentially metabolizes alprazolam to the more active this compound. plos.org In contrast, CYP3A4, which is more dominant in the liver, predominantly produces the less active 4-hydroxyalprazolam. plos.orgdrugbank.com

This differential, tissue-specific metabolism highlights how the local generation of an active metabolite could modulate the pharmacological effects of a drug at its site of action, such as the brain. drugbank.comnih.gov Such findings are central to pharmacometabolomics, as they suggest that measuring the ratio of this compound to 4-hydroxyalprazolam could serve as a biomarker for the metabolic phenotype of an individual, potentially explaining variations in clinical response. plos.org Furthermore, the stability of metabolites like this compound in alternative matrices, such as dried blood spots, allows for long-term storage and retrospective analysis, which is valuable for large-scale metabolomic studies. researchgate.net

Table 2: Enzymatic Contribution to Alprazolam Metabolism

| Enzyme | Primary Location | Primary Metabolite(s) Formed from Alprazolam | Significance in Research |

|---|---|---|---|

| CYP3A4 | Liver nih.gov | 4-Hydroxyalprazolam (predominantly), this compound mdpi.complos.org | Major enzyme for overall alprazolam clearance; target for drug-drug interaction studies. tandfonline.comnih.gov |

| CYP3A5 | Liver pharmgkb.org | This compound, 4-Hydroxyalprazolam pharmgkb.orgmdpi.com | Shows higher efficiency for alpha-hydroxylation compared to CYP3A4. mdpi.com |

| CYP3A43 | Brain (higher expression than liver) plos.orgdrugbank.com | This compound, 4-Hydroxyalprazolam plos.org | Implicated in the local modulation of pharmacological activity in the brain. drugbank.comnih.gov |

Structure

2D Structure

3D Structure

Propiedades

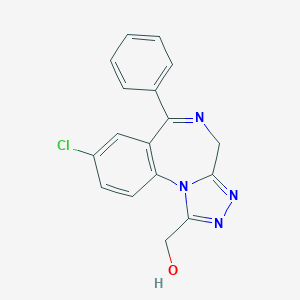

IUPAC Name |

(8-chloro-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-1-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN4O/c18-12-6-7-14-13(8-12)17(11-4-2-1-3-5-11)19-9-15-20-21-16(10-23)22(14)15/h1-8,23H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURUZYHEEMDQBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NN=C(N2C3=C(C=C(C=C3)Cl)C(=N1)C4=CC=CC=C4)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60190613 | |

| Record name | alpha-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37115-43-8 | |

| Record name | α-Hydroxyalprazolam | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37115-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Hydroxyalprazolam | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037115438 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | alpha-Hydroxyalprazolam | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60190613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | α-Hydroxyalprazolam | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-HYDROXYALPRAZOLAM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V7J2Z5Y50U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Alpha-hydroxyalprazolam | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0013943 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Biotransformation and Metabolic Pathways

In Vivo Hydroxylation of Alprazolam to alpha-Hydroxyalprazolam

The primary pathway for the metabolism of alprazolam is hepatic oxidation, which leads to the formation of its two main hydroxylated metabolites: this compound and 4-hydroxyalprazolam (B159327) mdpi.comnih.govkarger.com. The hydroxylation reaction occurs at specific positions on the alprazolam molecule, governed by the distinct substrate specificities of the involved enzymes.

The biotransformation of alprazolam is predominantly mediated by the four members of the human CYP3A subfamily of enzymes dntb.gov.uamdpi.com. While multiple isoforms can catalyze this reaction, there is a marked specificity and varied contribution among them, leading to different metabolic profiles.

Extensive research has identified the CYP3A subfamily as the principal enzymes involved in the hydroxylation of alprazolam nih.govki.se.

CYP3A4 and CYP3A5 : These are the major enzymes responsible for alprazolam metabolism in adults nih.govresearchgate.net. Both are involved in the formation of this compound and 4-hydroxyalprazolam. However, they exhibit different catalytic preferences ki.senih.govresearchgate.net.

CYP3A43 : This member of the CYP3A family also contributes to the metabolism, but it shows lower activity for the formation of both major metabolites when compared to CYP3A4 and CYP3A5 dntb.gov.uanih.gov.

CYP2C9 : While the CYP3A subfamily is the primary catalyst, some studies have indicated that other enzymes, such as CYP2C9, may have a minor role in alprazolam hydroxylation.

A key finding in the study of alprazolam metabolism is the differential efficiency of CYP3A isoforms in producing this compound.

CYP3A5 stands out as the most efficient producer of this compound . In vitro studies using recombinant CYP isoforms have demonstrated that the intrinsic clearance (CLint) for alpha-hydroxylation by CYP3A5 is approximately 3-fold higher than that by CYP3A4 nih.govresearchgate.net. One study quantified the production rates, showing CYP3A5 (710 nM/d) to be by far the most effective producer of this compound, with CYP3A4 (34 nM/d), CYP3A7 (9.9 nM/d), and CYP3A43 (2.0 nM/d) exhibiting significantly weaker activities nih.gov.

| Enzyme | Production Rate (nM/day) |

|---|---|

| CYP3A5 | 710 |

| CYP3A4 | 34 |

| CYP3A7 | 9.9 |

| CYP3A43 | 2.0 |

CYP3A43 is generally considered to have low activity in alprazolam metabolism dntb.gov.uanih.gov. However, its expression is relatively higher in the brain compared to the liver, suggesting a potential role in local metabolism within the central nervous system plos.org.

Studies on specific mutants of CYP3A43 (L293P, T409R, and P340A) have yielded unexpected results. These mutants did not produce this compound. Instead, they catalyzed the formation of 4-hydroxyalprazolam at rates four- to six-fold higher than the wild-type enzyme dntb.gov.uamdpi.comresearchgate.netnih.gov. Furthermore, these mutants produced a different metabolite, 5-N-O alprazolam, which was not formed by the wild-type CYP3A43 dntb.gov.uamdpi.comresearchgate.netnih.gov.

| Enzyme Variant | This compound Production | 4-Hydroxyalprazolam Production | 5-N-O Alprazolam Production |

|---|---|---|---|

| CYP3A43 (Wild-Type) | Low Activity | Low Activity | None Detected |

| L293P Mutant | None Detected | Increased (~6x) | Detected |

| T409R Mutant | None Detected | Increased (~4x) | Detected |

| P340A Mutant | None Detected | Increased (~6x) | Detected |

The characterization of alprazolam's metabolic pathways has been extensively performed through in vitro experiments. These studies typically utilize human liver microsomes (HLMs) and recombinantly expressed CYP enzymes nih.govki.senih.gov.

Human Liver Microsomes : Studies with HLMs have confirmed that 4-hydroxylation is the major metabolic pathway of alprazolam, with the formation rates of 4-hydroxyalprazolam exceeding those of this compound nih.govkarger.comkarger.com. Ratios of 4-hydroxyalprazolam to this compound reaction velocities in HLM studies ranged from 7 to 17 nih.govkarger.comkarger.com.

Recombinant Enzymes : The use of specific recombinant CYP3A enzymes has been crucial in dissecting the individual contributions of each isoform dntb.gov.uaki.senih.govresearchgate.net. These experiments have definitively established the higher efficiency of CYP3A5 for alpha-hydroxylation and CYP3A4 for 4-hydroxylation ki.senih.govresearchgate.net.

The formation of this compound is the result of a highly specific hydroxylation reaction at the alpha-methyl group of the triazolo ring structure of alprazolam nih.govnih.gov. The distinct catalytic efficiencies of the CYP3A enzymes are rooted in their ability to orient the alprazolam molecule within their active site.

Computational simulations have been used to rationalize the difference in preferred oxidation sites between enzymes. For instance, modeling suggests differences in how alprazolam docks into the active sites of CYP3A5 and CYP3A43, which may explain why CYP3A5 favors the alpha-methyl position while CYP3A43 has a strong preference for the C4 position dntb.gov.uanih.gov. This structural interaction between the enzyme and the substrate is the fundamental determinant of the metabolic outcome dntb.gov.uaresearchgate.net.

Factors Influencing Hydroxylation Rates (e.g., Cytochrome b5)

The rate of alprazolam hydroxylation by CYP3A enzymes can be modulated by various factors, including the presence of other proteins within the microsomal membrane. Cytochrome b5, a small heme-containing protein, has been shown to influence the metabolic activity of CYP3A4. The presence of cytochrome b5 can stimulate the activity of CYP3A4, leading to an increased rate of metabolism for certain substrates. mdpi.com This stimulatory effect is believed to occur through a more efficient coupling of the enzymatic system components. mdpi.com

Computational Modeling and Simulation of Enzyme-Substrate Interactions

To better understand the intricacies of how alprazolam and its metabolites interact with CYP enzymes, computational modeling and simulation techniques are employed. These methods provide insights into the binding orientation of the substrate within the enzyme's active site, which can help explain the preference for the formation of different metabolites.

Phase II Glucuronidation of this compound

Following its formation in Phase I metabolism, this compound undergoes a Phase II conjugation reaction known as glucuronidation. This process involves the attachment of a glucuronic acid moiety to the hydroxyl group of the metabolite, which significantly increases its water solubility and facilitates its excretion from the body.

The glucuronidation of benzodiazepines is catalyzed by a family of enzymes called UDP-glucuronosyltransferases (UGTs). While the specific UGT isoforms responsible for the glucuronidation of this compound have not been definitively identified in all literature, studies on structurally similar benzodiazepines provide strong indications. For example, the glucuronidation of oxazepam, another hydroxylated benzodiazepine (B76468), is stereoselectively catalyzed by different UGT isoforms. S-oxazepam is primarily glucuronidated by UGT2B15, while R-oxazepam is metabolized by UGT2B7 and UGT1A9. nih.govgenesight.com Given the structural similarities, it is plausible that these isoforms, particularly UGT2B15 and UGT1A9, play a significant role in the conjugation of this compound.

The process of glucuronidation is dependent on the presence of a specific cofactor, Uridine 5'-diphospho-glucuronic acid (UDPGA). This high-energy molecule provides the glucuronic acid group that is transferred to the substrate by the UGT enzyme. The availability of UDPGA is therefore essential for the efficient conjugation and subsequent elimination of this compound.

The kinetics of glucuronidation can be described by parameters such as the Michaelis-Menten constant (Km), which reflects the substrate concentration at which the reaction rate is half of its maximum. While specific kinetic parameters for the glucuronidation of this compound are not extensively documented, studies on related compounds offer valuable insights. For instance, the glucuronidation of R- and S-lorazepam by human liver microsomes has been characterized, with mean apparent Km values of 29 µM and 36 µM, respectively. researchgate.net Similarly, for the glucuronidation of S-oxazepam by the UGT2B15 isoform, the apparent Km has been reported to be in the range of 29-35 µM. nih.gov These values suggest a relatively high affinity of the UGT enzymes for these hydroxylated benzodiazepine substrates.

Comparative Metabolic Studies across Species (e.g., Human, Monkey, Mouse, Rat Liver Microsomes)

The metabolism of alprazolam, leading to the formation of this compound, exhibits notable differences across various species. In vitro studies using liver microsomes from humans, monkeys, mice, and rats have been conducted to compare these metabolic profiles. nih.govkarger.comkarger.com

In all species studied, the formation of 4-hydroxyalprazolam was found to be the predominant metabolic pathway, with its rate of formation exceeding that of this compound. nih.govkarger.comkarger.com However, the ratio of 4-hydroxyalprazolam to this compound formation varies significantly between species. In human liver microsomes, this ratio ranges from 7 to 17. nih.govkarger.com The kinetic parameters for the formation of this compound also show interspecies variability.

| Species | Apparent Km (µM) | Apparent Vmax (nmol/mg protein/min) |

|---|---|---|

| Human (Donor 1) | 150 | 0.04 |

| Human (Donor 2) | 63 | 0.01 |

| Human (Donor 3) | 441 | 0.08 |

| Human (Donor 4) | 145 | 0.02 |

| Human (Donor 5) | 207 | 0.03 |

| Human (Donor 6) | 199 | 0.02 |

| Monkey | 145 | 0.13 |

| Mouse | 193 | 0.17 |

| Rat | 170 | 0.01 |

These comparative studies are crucial for understanding the differences in drug metabolism between preclinical animal models and humans, which can have significant implications for drug development and safety assessment. nih.gov

Pharmacological and Receptor Interaction Research

GABAA Receptor Binding and Activity Studies

Alpha-hydroxyalprazolam is a principal active metabolite of alprazolam, formed through hepatic microsomal oxidation. nih.gov Research into its pharmacological profile has centered on its interaction with the γ-aminobutyric acid type A (GABAA) receptor, the primary target for benzodiazepines.

Comparative Binding Affinity of Alprazolam Metabolites

| Compound | Relative GABAA Receptor Affinity | Plasma Concentration | Contribution to Clinical Effect |

|---|---|---|---|

| Alprazolam | High | High | Primary |

| This compound | Lower than Alprazolam | Low | Minimal |

| 4-Hydroxyalprazolam (B159327) | Lower than Alprazolam | Low | Minimal |

Like its parent compound, this compound functions as a positive allosteric modulator (PAM) of the GABAA receptor. wikipedia.orggenesispub.org It does not directly activate the receptor but binds to a distinct allosteric site, known as the benzodiazepine (B76468) receptor site. wikipedia.orggenesispub.org This binding action enhances the effect of the endogenous neurotransmitter, GABA. wikipedia.org By increasing the receptor's affinity for GABA, it potentiates the natural inhibitory signaling in the central nervous system. genesispub.org This modulation results in an increased frequency of the chloride ion channel opening, rather than an increase in the duration of each opening, which is a characteristic of other GABAergic agents like barbiturates. genesispub.org

The GABAA receptor is a ligand-gated ion channel located on the postsynaptic membrane of neurons. wikipedia.org When GABA binds to this receptor, it opens a channel that allows chloride ions (Cl-) to flow into the neuron. wikipedia.org This influx of negatively charged ions hyperpolarizes the neuron's membrane, making it less likely to fire an action potential and thus inhibiting neurotransmission. wikipedia.orgwikipedia.org this compound, by acting as a PAM, facilitates this process. wikipedia.org Its binding to the GABAA receptor induces a conformational change that makes the receptor more efficient at binding GABA. genesispub.org Consequently, at a given concentration of GABA in the synaptic cleft, the presence of this compound leads to a greater inhibitory effect, effectively calming synaptic transmission. wikipedia.org

GABAA receptors are pentameric protein complexes composed of five subunits selected from various classes, including alpha (α), beta (β), and gamma (γ). wikipedia.orgclinpgx.org The most common arrangement in the brain consists of two α, two β, and one γ subunit. clinpgx.org The binding site for benzodiazepines is located at the interface between an α and a γ subunit. clinpgx.orgbohrium.com

Different combinations of α subunits (e.g., α1, α2, α3, α5) result in GABAA receptors with distinct pharmacological properties. wikipedia.orgnih.gov

α1 subunits are primarily associated with sedative effects. nih.gov

α2 and α3 subunits are linked to anxiolytic (anti-anxiety) and muscle-relaxant effects. nih.govnih.gov

α5 subunits are also involved in muscle relaxation. nih.gov

While it is established that alprazolam binds to various GABAA receptor subtypes, including those containing α1, α2, and α3 subunits, specific research detailing the subunit selectivity profile of this compound is less prevalent. nih.govnih.gov However, as a benzodiazepine derivative, its mechanism is predicated on binding to these α/γ subunit interfaces. Studies comparing different benzodiazepines show that drugs can have varying affinities for these different subunits, which accounts for their diverse clinical profiles. nih.gov For instance, alprazolam has been shown to increase currents associated with GABAA receptors containing the α1 subunit, which is consistent with its sedative properties. nih.gov

GABAA Receptor Subunit Functions

| Subunit | Associated Pharmacological Effect |

|---|---|

| alpha1 (α1) | Sedation, Anticonvulsant |

| alpha2 (α2) | Anxiolysis, Muscle Relaxation |

| alpha3 (α3) | Anxiolysis, Muscle Relaxation |

| alpha5 (α5) | Muscle Relaxation |

The binding of a positive allosteric modulator like this compound to the benzodiazepine site induces a conformational change in the GABAA receptor. genesispub.orgnih.gov This structural shift is transmitted through the protein to the GABA binding sites, increasing their affinity for GABA. genesispub.org This allosteric interaction facilitates the subsequent conformational change that opens the integral chloride ion channel. genesispub.orgwikipedia.org The ultimate effect of this modulation is an increase in the frequency of channel openings when GABA is present, leading to enhanced chloride ion influx and a more potent inhibitory postsynaptic potential. genesispub.org Research has confirmed that benzodiazepines lock the GABAA receptor into a conformation where GABA has a much higher affinity, thereby potentiating its inhibitory effect. wikipedia.orgnih.gov

Investigation of Metabolite Bioactivity

This compound is recognized as an active metabolite of alprazolam. nih.gov However, its bioactivity is significantly less potent than that of the parent drug. wikipedia.org The clinical activity during alprazolam treatment is considered to be almost entirely attributable to the intact parent compound. nih.gov This is due to two main factors: the lower binding affinity of this compound for the GABAA receptor and its substantially lower concentrations in the plasma at steady state, which are typically less than 10% of the concentration of unchanged alprazolam. nih.gov Therefore, while this compound is pharmacologically active, its contribution to the therapeutic and side effects of alprazolam is deemed to be of little to no significance. wikipedia.org

Analytical Methodologies for Research and Quantification

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a cornerstone for the analysis of alpha-hydroxyalprazolam due to its high sensitivity and specificity. nih.govnih.gov This powerful combination allows for the separation of the analyte from complex biological matrices followed by its unambiguous detection and quantification.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques

Electrospray Ionization (ESI) is a widely employed technique for the LC-MS/MS analysis of this compound. nih.govnih.gov ESI is a soft ionization method that is particularly suitable for polar and thermally labile molecules like benzodiazepine (B76468) metabolites. It typically generates protonated molecular ions, [M+H]+, which are then subjected to mass analysis. Methods utilizing ESI have demonstrated high sensitivity, with assays capable of detecting this compound at concentrations as low as 0.05 ng/mL in plasma. nih.gov

Atmospheric Pressure Chemical Ionization (APCI) is another ionization technique that can be used for the analysis of benzodiazepines. While ESI is generally preferred for polar compounds, APCI can be effective for a range of less polar to moderately polar analytes.

Tandem Mass Spectrometry (MRM Mode) for Enhanced Specificity

To achieve the highest degree of specificity and sensitivity, tandem mass spectrometry (MS/MS) is operated in Multiple Reaction Monitoring (MRM) mode. nih.govsciex.com This technique involves the selection of a specific precursor ion (the molecular ion of this compound) in the first quadrupole, its fragmentation in the collision cell, and the subsequent monitoring of specific product ions in the third quadrupole. chromatographyonline.com This process effectively filters out background noise and interferences from the sample matrix, leading to a highly specific and quantifiable signal. waters.com The use of MRM is considered the gold standard for quantitative bioanalysis. sciex.com For instance, a common MRM transition for this compound is the precursor ion m/z 325.1 fragmented to the product ion m/z 297.1. nih.gov

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference |

|---|---|---|---|

| This compound | 325.1 | 297.1 | nih.gov |

| This compound | 327.1 | 299.1 | sciex.com |

Chromatographic Separation Techniques (e.g., Reversed-Phase C18, HILIC, UHPLC, RRLC)

The chromatographic separation step is critical for resolving this compound from its parent compound, alprazolam, and other potential interferences in a biological sample. Reversed-phase C18 columns are the most commonly used for this purpose. nih.gov These columns provide excellent separation for benzodiazepines based on their hydrophobicity.

Ultra-High-Performance Liquid Chromatography (UHPLC) and Rapid Resolution Liquid Chromatography (RRLC) systems have gained prominence in recent years. lcms.czscienceopen.com These technologies utilize columns with smaller particle sizes, which allows for faster analysis times and improved resolution compared to traditional HPLC systems. scienceopen.com A comprehensive UHPLC-MS/MS method can achieve baseline separation for a large panel of benzodiazepines, including this compound, in a total run time of just a few minutes. lcms.cz Hydrophilic Interaction Liquid Chromatography (HILIC) presents an alternative separation mechanism that is useful for very polar compounds, though it is less commonly reported for this specific analyte.

Use of Deuterated Internal Standards (e.g., this compound-d4/d5)

To ensure the accuracy and precision of quantification, stable isotope-labeled internal standards are employed. cerilliant.commedchemexpress.com Deuterated analogs of this compound, such as this compound-d4 or -d5, are ideal for this purpose. nih.govsigmaaldrich.com These internal standards are chemically identical to the analyte but have a higher mass due to the presence of deuterium (B1214612) atoms. They are added to the sample at a known concentration before the extraction process. By tracking the ratio of the analyte's signal to the internal standard's signal, any variations in sample preparation, injection volume, or instrument response can be effectively corrected, leading to highly reliable quantitative results. sigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is another robust technique for the analysis of this compound, particularly in urine samples. nih.govnih.gov This method often requires a derivatization step to increase the volatility and thermal stability of the analyte before it can be analyzed by gas chromatography.

Dual Capillary Column and Dual Nitrogen Detector Systems

For enhanced reliability in compound identification, GC systems equipped with dual capillary columns and dual nitrogen detectors have been utilized for the detection of alprazolam and its metabolites. nih.govresearchgate.net This setup involves splitting the sample injection onto two parallel capillary columns of different polarity. The simultaneous analysis on two different columns provides two independent retention times for each analyte, significantly increasing the confidence in peak identification. The use of nitrogen-phosphorus detectors (NPD), which are highly sensitive to nitrogen-containing compounds like benzodiazepines, further enhances the specificity of the detection. nih.govresearchgate.net In many cases, acetylating the metabolites can improve their chromatographic performance. nih.gov While this technique has been described for alprazolam and its metabolites, in many modern laboratories, the high specificity of MS detection has made dual-column confirmation less common. researchgate.net

Immunoassay-Based Screening Methods in Research

Immunoassays are widely utilized as initial screening tools for the detection of benzodiazepines and their metabolites in biological fluids, primarily urine. nih.govresearchgate.net These methods are based on the principle of antigen-antibody recognition and offer rapid and high-throughput analysis. nih.gov Various formats exist, including enzyme-multiplied immunoassay technique (EMIT), fluorescence polarization immunoassay (FPIA), and cloned enzyme donor immunoassay (CEDIA). nih.govoup.com

A significant portion of this compound is excreted in the urine as a glucuronide conjugate. oup.comnih.gov Many commercial immunoassay kits exhibit poor cross-reactivity with these conjugated metabolites, which can lead to false-negative results. nih.gov To address this limitation and enhance the sensitivity of detection, an enzymatic hydrolysis step using beta-glucuronidase is often incorporated prior to analysis. oup.comoup.comnih.gov

An important aspect of immunoassay-based methods is the cross-reactivity of the antibodies with various compounds. The antibodies used in benzodiazepine immunoassays are designed to detect a class of drugs, but their affinity for different parent compounds and metabolites can vary significantly. researchgate.net

This compound has shown variable cross-reactivity in different commercially available immunoassays. For instance, in one study, the cross-reactivity for this compound relative to diazepam was found to be 1 in the ONLINE immunoassay. researchgate.net Another report indicated that a concentration of 0.1 µg/mL of this compound produced a positive result in a specific benzodiazepine assay. testcatalog.org It is essential for researchers to be aware of the cross-reactivity profiles of the specific immunoassay being used to accurately interpret the screening results. nih.gov

Below is a table summarizing the cross-reactivity of this compound in different immunoassay systems as reported in various studies.

| Immunoassay System | Concentration for Positive Result (ng/mL) | Relative Cross-Reactivity |

| EMIT d.a.u. assay | 100 - 200 oup.com | Positive response between 100-200 ng/mL oup.com |

| Microgenics CEDIA assay | 100 oup.com | Positive response at 100 ng/mL oup.com |

| Abbott TDx (FPIA) assay | >1000 oup.com | - |

| Bio Site TRIAGE device | 1000 oup.com | Positive at 1000 ng/mL oup.com |

| ONLINE assay | - | 1 (relative to diazepam) researchgate.net |

| BNZG assay | 100 testcatalog.org | Positive at 0.1 µg/mL testcatalog.org |

Sample Preparation and Extraction Protocols for Biological Matrices

Effective sample preparation is a critical step in the analytical workflow for this compound to remove interfering substances from biological matrices like blood, plasma, and urine, and to concentrate the analyte of interest. amazonaws.comfishersci.com The two most common techniques employed are solid-phase extraction (SPE) and liquid-liquid extraction (LLE). mdpi.comnih.gov

Solid-phase extraction is a highly efficient and widely used technique for the cleanup and concentration of analytes from complex samples. amazonaws.com It involves passing the liquid sample through a cartridge containing a solid adsorbent material that selectively retains the analyte. amazonaws.com For benzodiazepines like this compound, mixed-mode cation-exchange cartridges are often utilized. lcms.cz

The SPE process typically involves four steps: conditioning the cartridge, loading the sample, washing away interferences, and eluting the analyte. nih.gov This method is favored for its ability to produce clean extracts, leading to improved analytical performance and reduced matrix effects in subsequent chromatographic analysis. fishersci.comlcms.cz SPE is also amenable to automation, which increases sample throughput. chromatographyonline.com

Liquid-liquid extraction is a classic and robust method for separating compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous sample and an organic solvent. nih.govnih.gov In the analysis of this compound, the biological sample (e.g., urine, plasma) is typically adjusted to a specific pH and then mixed with an appropriate organic solvent. nih.gov The this compound partitions into the organic phase, which is then separated, evaporated, and the residue is reconstituted for analysis. nih.gov

While LLE is effective and relatively inexpensive, it can be more labor-intensive, may require larger volumes of organic solvents, and can sometimes result in the formation of emulsions that complicate the separation process. nih.govchromatographyonline.com

Microextraction Techniques

In the analysis of this compound and other benzodiazepines, modern sample preparation techniques have shifted towards miniaturized methods that are both efficient and environmentally friendly. Microextraction techniques, such as hollow fiber solid-liquid phase microextraction and membrane extraction, have been successfully employed for the determination of alprazolam and its metabolites in various complex matrices like hair, urine, and wastewater, often coupled with high-performance liquid chromatography (HPLC). researchgate.net

One innovative approach involves air-assisted liquid-liquid microextraction (AALLME), a modified version of dispersive liquid-liquid microextraction (DLLME), which has been developed for the extraction and preconcentration of benzodiazepines from aqueous and biological samples. researchgate.net This method significantly reduces the volume of organic solvent required and eliminates the need for a disperser solvent. researchgate.net

Another notable technique is the use of membrane extraction with novel materials. For instance, a method utilizing 1-pentyl-3-methylimidazolium bromide-coated titanium dioxide ([PMIM]Br@TiO2) has been shown to be a simple and effective sample treatment approach compared to more traditional methodologies. researchgate.net These advanced microextraction techniques offer high recovery rates and cleaner extracts, which are crucial for sensitive and accurate quantification of this compound in research settings. researchgate.netbiotage.com

Hydrolysis Methods (Enzymatic and Acidic) for Glucuronide Conjugates

In biological systems, this compound is extensively metabolized and conjugated, primarily forming glucuronides, which are the major urinary species. oup.comoup.com For accurate quantification and improved detection in drug testing, a hydrolysis step is necessary to cleave the glucuronide linkage prior to analysis. oup.comoup.com

Enzymatic Hydrolysis

Enzymatic hydrolysis is generally preferred over acidic hydrolysis for benzodiazepine analysis. oup.com This preference stems from the fact that acidic conditions can induce degradation of the benzodiazepine structure, leading to the formation of benzophenones, which can complicate the interpretation of results. oup.com

Various sources of the β-glucuronidase enzyme have been utilized, including preparations from abalone, bovine liver, Helix pomatia, Escherichia coli, and Patella vulgata. oup.com Research has indicated that β-glucuronidase from abalone can be more effective than that from other sources. oup.com However, traditional enzymatic hydrolysis can be a time-consuming process, with incubation times ranging from 30 minutes to as long as 20 hours. oup.comresearchgate.net

To address the time constraint, novel recombinant β-glucuronidase enzymes have been developed. oup.comnih.gov These recombinant enzymes have demonstrated the ability to achieve rapid hydrolysis at room temperature, significantly decreasing sample processing time by eliminating the need for heat activation. oup.comnih.gov Studies have shown that the mean recovery of this compound can be 50% higher using a recombinant β-glucuronidase compared to the enzyme from abalone, highlighting the differential hydrolysis efficiency. oup.comoup.com The efficiency of enzymatic hydrolysis can also be influenced by the chemical structure of the analyte. oup.comoup.com

Acidic Hydrolysis

While less common for benzodiazepines due to potential degradation, acid-catalyzed hydrolysis is another method used to de-conjugate glucuronides. scirp.org However, this method is known to decompose some benzodiazepines into benzophenones, which can interfere with accurate analysis. scirp.org

Method Validation and Performance Characteristics in Research Contexts

Linear Dynamic Range and Calibration Curve Construction

For the quantification of this compound, robust analytical methods are established with well-defined linear dynamic ranges. Typically, calibration curves are constructed using a minimum of eight calibrators. faa.gov For instance, a comprehensive UHPLC-MS/MS method for benzodiazepine analysis in urine utilized an eight-point calibration curve spanning a concentration range of 5 ng/mL to 1000 ng/mL. lcms.cz In another study focusing on dried blood spots, the linear dynamic range for this compound was established between 0.1 and 50 ng/mL. nih.gov

The construction of the calibration curve is a critical step, and a linear regression with a 1/x weighting is often applied to achieve the best mathematical fit for the correlation between the analyte/internal standard ratio and the analyte concentration. faa.govlcms.cz Validation requirements typically mandate that all calibrators are within 15% of their target values, with the exception of the lowest calibration point (lower limit of quantification), which must be within 20% of its target value. lcms.cz Furthermore, at least 75% of the calibrators must meet these criteria for the curve to be accepted. lcms.cz The coefficient of determination (R²) is also a key parameter, with values of 0.990 or greater indicating a strong linear relationship. lcms.cz

Table 1: Examples of Linear Dynamic Ranges for this compound

| Analytical Method | Matrix | Linear Dynamic Range | Reference |

|---|---|---|---|

| UHPLC-MS/MS | Urine | 5 - 1000 ng/mL | lcms.cz |

| LC-MS/MS | Dried Blood Spot | 0.1 - 50 ng/mL | nih.gov |

| LC-MS/MS | Plasma | 0.05 - 50 ng/mL | nih.gov |

| GC/EIMS | Urine | <10 - >90 ng/mL | nih.gov |

Limits of Detection (LOD) and Quantification (LOQ) Studies

The limits of detection (LOD) and quantification (LOQ) are fundamental performance characteristics of any analytical method for this compound. The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.

Several studies have reported the LOD and LOQ for this compound in various biological matrices. For example, a sensitive liquid chromatography-mass spectrometry (LC-MS) method developed for the quantification of alprazolam and its metabolites in plasma reported an LOQ of 0.05 ng/mL for this compound. nih.gov A similar LOQ of 0.05 ng/mL was achieved in a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the analysis of dried blood spots. nih.gov In urine analysis using gas chromatography/electron ionization mass spectrometry (GC/EIMS), the LOQ was determined to be less than 10 ng/mL. nih.gov

Table 2: Reported LOD and LOQ for this compound

| Analytical Method | Matrix | LOD | LOQ | Reference |

|---|---|---|---|---|

| LC-MS | Plasma | - | 0.05 ng/mL | nih.gov |

| LC-MS/MS | Dried Blood Spot | 0.05 ng/mL | - | nih.gov |

| LC-MS/MS | Plasma | - | 0.05 ng/mL | nih.gov |

| GC/EIMS | Urine | - | <10 ng/mL | nih.gov |

Accuracy, Precision, and Reproducibility Assessments

The accuracy and precision of an analytical method are paramount for reliable quantification of this compound. Accuracy refers to the closeness of the measured value to the true value, while precision describes the degree of agreement among a series of individual measurements.

For bioanalytical method validation, regulatory guidelines, such as those from the FDA, stipulate that the mean values for accuracy should be within ±15% of the theoretical values, except at the lower limit of quantification (LLOQ), where it should be within ±20%. waters.comfda.gov Precision is typically expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD), and it should not exceed 15% (20% at the LLOQ). waters.comfda.gov

In a study using LC-MS for the analysis of this compound in plasma, the within- and between-assay coefficients of variation were in the range of 1.9-17.9%. nih.gov Another LC-MS/MS method for plasma analysis reported intra-assay %CVs of ≤ 8.4 and inter-assay variabilities between 7.8% and 9.6% CV for this compound at various concentrations. semanticscholar.org The accuracy for this method was within ±6.6% for all tested concentrations. semanticscholar.org

Table 3: Accuracy and Precision Data for this compound

| Analytical Method | Matrix | Concentration (ng/mL) | Intra-assay %CV | Inter-assay %CV | Accuracy (% Deviation) | Reference |

|---|---|---|---|---|---|---|

| LC-MS/MS | Plasma | 2.0 | ≤ 8.4 | 9.6 | ≤ ±6.6 | semanticscholar.org |

| LC-MS/MS | Plasma | 5.0 | ≤ 8.4 | 9.2 | ≤ ±6.6 | semanticscholar.org |

| LC-MS/MS | Plasma | 20.0 | ≤ 8.4 | 7.8 | ≤ ±6.6 | semanticscholar.org |

| GC/EIMS | Urine | 200 | < 5 | ≤ 11 | - | nih.gov |

Matrix Effects and Ion Suppression/Enhancement Evaluation

In liquid chromatography-mass spectrometry (LC-MS) analysis, matrix effects refer to the alteration of ionization efficiency for a target analyte due to the presence of co-eluting compounds from the sample matrix. longdom.orgeijppr.com This can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). longdom.orgeijppr.com

The evaluation of matrix effects is a critical component of method validation for the quantification of this compound. One study investigating a panel of benzodiazepines in urine found that while most compounds experienced ion suppression, this compound exhibited a significant ion enhancement of 35%. lcms.cz The standard deviations for these matrix effects were generally less than 15%, indicating consistent performance across different lots of urine. lcms.cz The use of isotopically labeled internal standards is a common strategy to compensate for these matrix effects, and when applied, the corrected matrix effects for most compounds were less than 20%. lcms.cz

The extent of matrix effects can be influenced by the sample preparation technique. For instance, the use of a mixed-mode solid-phase extraction (SPE) has been shown to reduce matrix effects compared to a reversed-phase SPE. waters.com The cleanliness of the final extract is crucial, as co-eluting endogenous components like phospholipids (B1166683) can significantly impact the ionization of the target analyte. eijppr.com

Analyte Stability in Various Research Matrices

The stability of this compound is a critical factor for accurate quantification in toxicological and research samples. Its stability has been evaluated in several biological and environmental matrices.

Urine and Plasma: In forensic toxicology, the preservation of urine and plasma samples is paramount. Studies have shown that the concentration of benzodiazepines and their metabolites, including this compound, can decrease over time, especially with improper storage. For long-term storage, it is strongly recommended to keep specimens frozen at -20°C or lower to minimize degradation nih.gov. A study on spiked plasma and urine samples stored at -20°C for 180 days showed a decrease of about 20% for alprazolam, a parent compound of this compound nih.gov. While specific long-term stability data for this compound in these conditions is not extensively detailed in the provided search results, the general trend for benzodiazepines suggests that freezing is the optimal storage condition. Short-term stability at ambient temperature appears to be limited, with one source suggesting stability for about one week researchgate.net.

Dried Blood Spots (DBS): Dried blood spots offer an alternative matrix for sample collection and storage, providing advantages in terms of non-invasive collection and easier storage. Research on the stability of benzodiazepines in DBS has been conducted, indicating it as a viable matrix for analysis researchgate.net. However, specific stability data for this compound in DBS over extended periods and at different temperatures requires further dedicated research.

Meconium: Meconium, the first stool of a newborn, is a valuable matrix for detecting in utero drug exposure. A stability study of 21 drugs, including this compound, in spiked meconium was conducted at 4°C, room temperature, and 37°C. After two weeks of storage, a slight decrease of 20.7% was observed in the concentration of this compound at 4°C nih.gov. This indicates that while relatively stable at refrigerated temperatures for a short period, prolonged storage may lead to some degradation. The study concluded that sample storage conditions are an important consideration for interpreting drug-testing results in meconium nih.gov.

Wastewater: The presence and fate of pharmaceuticals in wastewater are of growing environmental concern. Studies have shown that alprazolam and its metabolite this compound are detected in wastewater researchgate.netresearchgate.net. The stability of these compounds in wastewater is influenced by various factors. While some benzodiazepines are persistent, weekday mass loads of alprazolam in wastewater were found to be higher than on weekends, a trend not observed for this compound. This discrepancy may be due to in-sewer degradation and transformation of the metabolite researchgate.net. Further research indicates that psycholeptic compounds like benzodiazepines show minor to no degradation under certain estuarine water conditions, suggesting a degree of persistence in aquatic environments plymouth.ac.uk.

Interactive Data Table: Stability of this compound in Various Matrices

| Matrix | Storage Temperature | Duration | Observed Change in Concentration | Reference |

| Meconium | 4°C | 2 weeks | ~20.7% decrease | nih.gov |

| Wastewater | N/A | N/A | Potential for in-sewer degradation and transformation | researchgate.net |

Application of Analytical Methods in Research

The development and application of sensitive analytical methods are fundamental to advancing research on this compound.

Pharmacokinetics and Metabolism Research

Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are the primary techniques used in pharmacokinetic and metabolism studies of alprazolam and its metabolites. A sensitive and specific LC-MS method was developed for the quantification of alprazolam, 4-hydroxyalprazolam (B159327), and this compound in plasma, with a limit of quantitation of 0.05 ng/mL for all three compounds nih.gov. This method was successfully applied to determine the pharmacokinetic parameters of these analytes in healthy subjects after a 1 mg oral dose of alprazolam nih.gov. Similarly, a GC-MS method with negative-ion chemical ionization was developed for the determination of alprazolam and this compound in plasma, demonstrating a linear assay range from 0.25 to 50 ng/mL nih.gov. Following a single 2 mg oral dose of alprazolam, the peak plasma concentration of the parent drug was observed at 1 hour nih.gov. These methods have been instrumental in establishing that this compound and 4-hydroxyalprazolam appear in human plasma at concentrations less than 10% of the parent drug nih.gov.

Metabolite Identification and Profiling

This compound is a well-established metabolite of alprazolam hmdb.ca. Analytical techniques have been crucial in identifying and profiling the metabolites of alprazolam. While this compound and 4-hydroxyalprazolam are the principal initial metabolites, up to 29 metabolites of alprazolam have been identified in urine nih.gov. This compound accounts for about 17% of the total radioactivity recovered in urine samples after administration of radiolabeled alprazolam . The profiling of these metabolites is essential for a comprehensive understanding of the drug's disposition.

Comparative Analysis with Other Benzodiazepine Metabolites

The analytical differentiation of this compound from other benzodiazepine metabolites is critical in clinical and forensic toxicology.

4-hydroxyalprazolam: Alprazolam is metabolized into two primary active metabolites: this compound and 4-hydroxyalprazolam wikipedia.orgmedicalresearchjournal.org. While both are pharmacologically active, they possess lower intrinsic benzodiazepine receptor affinity than alprazolam nih.govnih.gov. Plasma concentrations of the 4-hydroxy metabolite tend to exceed those of the alpha-hydroxy derivative nih.gov. However, urinary recovery of this compound is significantly greater than that of 4-hydroxyalprazolam, which may be due to the in vitro instability of 4-hydroxyalprazolam nih.gov. Analytical methods like LC-MS can simultaneously quantify both metabolites, allowing for their direct comparison in pharmacokinetic studies nih.gov.

Nordiazepam and Oxazepam: The metabolic pathways of different benzodiazepines can lead to common metabolites. For instance, diazepam is metabolized to nordiazepam, temazepam, and oxazepam littlecreekrecovery.org. In contrast, alprazolam's primary metabolites are this compound and 4-hydroxyalprazolam littlecreekrecovery.org. Confirmatory tests such as GC-MS and LC-MS can detect these specific metabolites, enabling the differentiation between the use of alprazolam and other benzodiazepines like diazepam littlecreekrecovery.org. A comprehensive benzodiazepine confirmation scheme developed for urinalysis includes the detection of this compound, oxazepam, and other key metabolites, but does not target nordiazepam as it is further metabolized to oxazepam nih.gov.

Forensic and Clinical Toxicology Research Methodologies for Biomarker Detection

In forensic and clinical toxicology, the detection of this compound serves as a key biomarker for alprazolam use. Various analytical methods are employed for its detection in different biological specimens.

A single LC-MS/MS method has been developed for the confirmation and quantification of a panel of benzodiazepines and their metabolites, including this compound, in urine, serum/plasma, and meconium nih.govoup.com. This method demonstrated good recovery and precision, with a validated concentration range of 10 to 5000 ng/mL in urine and 10 to 2500 ng/mL in serum/plasma nih.govoup.com. For meconium, the validated range was 10 to 5000 ng/g nih.govoup.com. Another study describes a GC/EIMS procedure for the urinalysis of several benzodiazepine compounds, including this compound, with a limit of quantitation of less than 10 ng/mL nih.gov. In a study of 13 human urine specimens with self-reported histories, this compound was detected in seven of them, with concentrations ranging from 49 to 1264 ng/mL nih.gov. These methodologies are vital for confirming alprazolam exposure in various contexts, from clinical monitoring to forensic investigations researchgate.netresearchgate.net.

Interactive Data Table: Analytical Methods for this compound Detection

| Analytical Method | Matrix | Limit of Quantitation (LOQ) / Detection Range | Application | Reference |

| LC-MS | Plasma | 0.05 ng/mL | Pharmacokinetics | nih.gov |

| GC-MS (NICI) | Plasma | 0.25 - 50 ng/mL | Pharmacokinetics | nih.gov |

| LC-MS/MS | Urine, Serum/Plasma, Meconium | 10-5000 ng/mL (Urine), 10-2500 ng/mL (Plasma), 10-5000 ng/g (Meconium) | Clinical/Forensic Toxicology | nih.govoup.com |

| GC/EIMS | Urine | < 10 ng/mL | Clinical/Forensic Toxicology | nih.gov |

Drug-Drug Interaction Research through Metabolic Clearance Studies

The metabolism of alprazolam to this compound is primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme wikipedia.org. Therefore, co-administration of drugs that inhibit or induce CYP3A4 can significantly alter the metabolic clearance of alprazolam and the formation of its metabolites.

Drugs that are potent inhibitors of CYP3A4, such as ketoconazole, cimetidine, and certain antibiotics and antidepressants, can impair the biotransformation of alprazolam nih.gov. This inhibition leads to reduced clearance of alprazolam, potentially resulting in its accumulation and an increased risk of adverse effects wikipedia.orgnih.gov. Conversely, inducers of CYP3A4 can accelerate the metabolism of alprazolam. Research in this area utilizes in vitro studies with human liver microsomes and in vivo studies in human subjects to investigate these interactions. By quantifying the changes in plasma concentrations of alprazolam and this compound in the presence of other drugs, researchers can elucidate the mechanisms and clinical significance of these drug-drug interactions.

Synthesis and Preparation Approaches for Academic Research

Biosynthetic Preparation Strategies

Biosynthetic methods leverage the enzymatic machinery of living organisms or isolated enzymes to perform the specific hydroxylation of the parent compound, alprazolam. This approach is often favored for producing drug metabolites as it mimics the natural metabolic pathway, ensuring the correct stereochemistry and regioselectivity.

The production of alpha-hydroxyalprazolam within a living organism (in vivo) serves as a fundamental model for its generation. In humans and animal models, alprazolam is metabolized primarily in the liver through oxidation wikipedia.org. This biotransformation is catalyzed by the cytochrome P450 enzyme system, specifically isoforms CYP3A4 and CYP3A5 nih.gov. Studies using animal models, such as mice and cynomolgus monkeys, have been employed to investigate the pharmacokinetics of alprazolam and the production of its metabolites researchgate.netnih.gov.

In these models, administration of alprazolam leads to the systemic formation of this compound and 4-hydroxyalprazolam (B159327) nih.gov. Researchers can then isolate the metabolite from biological matrices like plasma or urine. While not a method for large-scale production, in vivo studies are invaluable for generating authentic metabolite standards for initial characterization and for understanding the metabolic profile of the parent drug. For instance, studies in mice have utilized hepatic microsomal fractions to investigate the formation of this compound and the effects of enzyme inducers nih.gov.

For a more controlled and scalable production of this compound, in vitro biocatalytic systems are employed. These systems use isolated enzymes, crude enzyme preparations (like liver microsomes), or whole recombinant microorganisms in controlled environments such as fermenters hhu.de. This approach overcomes the complexities and ethical considerations of using live animals.

Research has demonstrated that recombinant human cytochrome P450 enzymes, particularly from the CYP3A subfamily, can be expressed in host systems like E. coli or B-lymphoblastoid cells to effectively catalyze the hydroxylation of alprazolam researchgate.netnih.govcapes.gov.br. Specifically, CYP3A5 shows a higher preference for producing this compound compared to CYP3A4, which predominantly forms 4-hydroxyalprazolam researchgate.net. By incubating alprazolam with these recombinant enzymes in a bioreactor, it is possible to achieve targeted production of the desired metabolite. This method offers significant advantages, including higher yields, easier purification, and the ability to optimize reaction conditions (e.g., pH, temperature, substrate concentration) to maximize the formation of this compound.

| Enzyme System | Host Organism/Source | Substrate | Primary Product(s) | Reference |

|---|---|---|---|---|

| Human Liver Microsomes | Human Liver Tissue | Alprazolam | This compound, 4-Hydroxyalprazolam | nih.gov |

| Recombinant CYP3A4 | B-lymphoblastoid cells | Alprazolam | 4-Hydroxyalprazolam, this compound | capes.gov.br |

| Recombinant CYP3A5 | Fission Yeast (S. pombe) | Alprazolam | This compound | researchgate.net |

| Mouse Liver Microsomes | CD-1 Mice | Alprazolam | This compound, 4-Hydroxyalprazolam | nih.gov |

Synthetic Chemistry Approaches for Research Standards

While biosynthetic routes are effective for mimicking metabolism, chemical synthesis offers an alternative for producing research standards, potentially allowing for greater scale and avoiding the complexities of biological systems.

The direct, regioselective chemical hydroxylation of the alprazolam molecule to produce this compound is a significant chemical challenge. The alprazolam structure contains multiple potential sites for oxidation, and achieving hydroxylation specifically at the alpha-methyl position without affecting other parts of the molecule is difficult with standard chemical reagents.

Consequently, detailed synthetic routes for the specific chemical preparation of this compound from alprazolam are not widely documented in peer-reviewed scientific literature. The synthesis of alprazolam itself and other benzodiazepine (B76468) analogues is well-established, often starting from a 2-amino-5-chlorobenzophenone (B30270) precursor wikipedia.orggoogle.comnih.gov. However, the introduction of a hydroxyl group at the alpha-position typically requires a different strategy than direct oxidation of the final alprazolam structure. The synthesis of related substituted triazolo-benzodiazepines often involves building the molecule with the desired functionality already incorporated into one of the precursors before the final ring-closing steps prepchem.comnih.gov. The preference for biosynthetic methods or the procurement of the compound from specialized chemical suppliers who may use proprietary synthetic methods highlights the challenges associated with its de novo chemical synthesis.

Characterization and Analytical Validation of Research Compounds

Once synthesized or isolated, this compound must be rigorously characterized to confirm its identity and purity. This is essential for its use as a certified reference material in research and forensic applications glpbio.comcaymanchem.com.

Chromatographic techniques are the cornerstone for assessing the purity of this compound. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC), particularly when coupled with mass spectrometry (MS), provide the necessary sensitivity and specificity for this purpose nih.govlcms.cz.

A common approach involves reversed-phase chromatography, using a C18 stationary phase column nih.gov. The mobile phase typically consists of an aqueous component (like a buffer or water with a formic acid additive) and an organic solvent such as acetonitrile (B52724) or methanol (B129727) lcms.cznih.gov. Detection is often achieved using UV spectrophotometry or, more definitively, tandem mass spectrometry (MS/MS) nih.govresearchgate.net. LC-MS/MS methods are highly sensitive and specific, allowing for the detection and quantification of this compound at very low concentrations (ng/mL or lower) nih.govnih.gov. Method validation according to regulatory guidelines ensures the accuracy, precision, linearity, and robustness of the analytical procedure, confirming that the measured purity is reliable nih.govchromatographyonline.com. These validated methods can distinguish this compound from the parent drug, other metabolites like 4-hydroxyalprazolam, and any process-related impurities chromatographyonline.comoup.com.

| Technique | Column | Mobile Phase | Detection | Limit of Detection (LOD) / Quantitation (LOQ) | Reference |

|---|---|---|---|---|---|

| HPLC-MS/MS | Reversed-phase C18 | Methanol and water (60:40) with 0.1% formic acid | ESI-MS/MS | LOQ: 0.05 ng/mL | nih.gov |

| LC-MS/MS | Not specified | Acetonitrile, Methanol, Water, Perchloric Acid | MS/MS | LOD: 5 ng/mL | researchgate.net |

| GC-NPD | Dual Capillary Column | Helium carrier gas | Nitrogen Phosphorus Detector (NPD) | Not specified | oup.com |

| LC-MS/MS | Not specified | Not specified | MS/MS | LOD: 0.05 ng/mL | nih.gov |

| UHPLC-MS/MS | ACQUITY UPLC BEH C18 | Water with 0.1% formic acid and Acetonitrile with 0.1% formic acid | MS/MS | LOQ: 15 ng/mL | lcms.cz |

The acquisition of pure this compound for use as an analytical reference material is paramount in research settings. While classical chemical synthesis routes for alprazolam are well-documented, starting from precursors like 2-amino-5-chlorobenzophenone, the specific synthesis of its hydroxylated metabolites is less commonly detailed in publicly available literature google.comabo.fi. Therefore, researchers often rely on alternative preparation and isolation strategies to obtain this compound.

One primary method involves leveraging the metabolic pathway of its parent drug. Alprazolam is biotransformed in the liver, primarily through oxidation by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, to produce two main metabolites: 4-hydroxyalprazolam and this compound wikipedia.orgsigmaaldrich.comcaymanchem.com. For research purposes, this biological process can be replicated using in vitro systems, such as incubations with human liver microsomes, to generate the metabolite.

Another significant approach for obtaining this compound involves the enzymatic hydrolysis of its glucuronidated form oup.com. In the body, metabolites are often conjugated with glucuronic acid to facilitate excretion. This compound glucuronide is a major urinary species following alprazolam administration oup.com. For analytical studies, urine samples containing this conjugate can be treated with β-glucuronidase enzymes. This process cleaves the glucuronide linkage, liberating the this compound metabolite, which can then be extracted and purified for use as a reference standard oup.comoup.com. Studies have shown that recombinant β-glucuronidase can yield a significantly higher recovery of this compound compared to enzymes from other sources, such as abalone oup.comoup.com.

Structural Confirmation for Reference Materials

Once a sample of this compound is prepared, its chemical structure must be unequivocally confirmed to ensure its identity and purity as a reference material. This is accomplished using a combination of sophisticated analytical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the elucidation of molecular structures nih.gov. Techniques such as ¹H NMR and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for an unambiguous confirmation of its structure.

Mass spectrometry (MS), often coupled with a chromatographic separation method like gas chromatography (GC) or liquid chromatography (LC), is essential for both identifying and quantifying the compound nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is a preferred method for quantitative determination researchgate.net. Before analysis, this compound is often derivatized, for instance, by treating it with silylating agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase its volatility nih.gov. The mass spectrum produced provides a molecular fingerprint, and specific fragment ions can be monitored for high selectivity researchgate.net.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for determining levels of this compound in biological samples like plasma semanticscholar.orgoup.com. The analysis is typically performed using a reversed-phase C18 HPLC column and electrospray ionization (ESI) oup.com. The use of selected reaction monitoring (SRM) enhances specificity, where a specific parent ion is selected and fragmented to produce a characteristic product ion oup.com.

For quantitative analysis and to ensure accuracy, isotopically labeled internal standards, such as this compound-D5, are frequently used. These standards co-elute with the non-labeled analyte but are distinguished by their higher mass, allowing for precise quantification and confirmation of retention time nih.govcerilliant.com.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | (8-chloro-6-phenyl-4H- researchgate.netnih.govsemanticscholar.orgtriazolo[4,3-a] researchgate.netnih.govbenzodiazepin-1-yl)methanol nih.gov |

| Molecular Formula | C₁₇H₁₃ClN₄O nih.govcaymanchem.com |

| Molecular Weight | 324.8 g/mol nih.gov |

Table 2: Analytical Parameters for Structural Confirmation

| Technique | Method Details | Purpose |

|---|---|---|

| GC-MS | Derivatization with silylating agents; Negative-ion chemical ionization. nih.gov | Identification and Quantification |

| LC-MS/MS | Reversed-phase C18 HPLC column; Electrospray ionization; Selected Reaction Monitoring (SRM). oup.com | High-sensitivity quantification and confirmation in biological matrices |

| Internal Standard | Use of deuterated analogs (e.g., this compound-D5). nih.govcerilliant.com | Accurate quantification and retention time confirmation |

| NMR | ¹H NMR and ¹³C NMR spectroscopy. nih.gov | Unambiguous structural elucidation |

Advanced Research Topics and Future Directions

Further Elucidation of Enzymatic Pathway Kinetics and Allosteric Modulation Mechanisms

The biotransformation of alprazolam to alpha-hydroxyalprazolam is primarily mediated by the cytochrome P450 3A (CYP3A) subfamily of enzymes, with CYP3A4 and CYP3A5 playing the most significant roles. nih.govwikipedia.orgki.se However, a deeper understanding of the kinetics of these enzymatic pathways is a key area of ongoing research. While it is known that 4-hydroxyalprazolam (B159327) is the major metabolite, the formation of this compound is also significant. nih.gov In vitro studies have shown that CYP3A5 has a higher relative formation rate for α-hydroxyalprazolam compared to CYP3A4. ki.se Specifically, the clearance for the alpha-hydroxylation of alprazolam by CYP3A5 is reported to be about three-fold higher than that by CYP3A4. nih.govresearchgate.net Conversely, the formation of 4-hydroxyalprazolam proceeds approximately twice as fast with CYP3A4 than with CYP3A5. nih.govresearchgate.net

Future research will likely focus on determining precise kinetic parameters, such as Vmax (maximum reaction rate) and Km (substrate concentration at half-maximum velocity), for the formation of this compound by individual CYP3A isoforms. This will provide a more quantitative understanding of the metabolic processes and help to predict inter-individual variability in alprazolam metabolism.

Furthermore, the allosteric modulation of CYP3A4 and GABA-A receptors presents another complex layer of regulation. Benzodiazepines are known positive allosteric modulators of GABA-A receptors, enhancing the effect of the neurotransmitter GABA. wikipedia.orgwikipedia.org This modulation occurs at a binding site distinct from the GABA binding site, typically at the interface between the α and γ subunits of the receptor. wikipedia.org The potential for this compound itself to act as an allosteric modulator of CYP3A enzymes is an area that warrants further investigation. Understanding these allosteric mechanisms could lead to the development of new therapeutic strategies with improved efficacy and safety profiles.

Detailed Structural and Mechanistic Insights into Enzyme-Substrate and Receptor-Ligand Interactions

A detailed understanding of the interactions between this compound and its target proteins at a molecular level is crucial for rational drug design and for explaining observed pharmacological effects. While a crystal structure of alprazolam or its metabolites bound to CYP3A4 is not yet available, computational modeling and docking studies have provided valuable insights.

Homology models of CYP3A43, an understudied member of the CYP3A subfamily, have been generated using the crystal structure of CYP3A4 with the similar benzodiazepine (B76468) midazolam as a template. nih.gov Docking experiments with alprazolam into the CYP3A5 crystal structure and the CYP3A43 homology model have been conducted to explore possible binding modes. nih.gov These studies suggest the importance of certain amino acid residues, such as Ser119, in the binding of alprazolam to CYP3A enzymes. nih.govmdpi.com This residue is thought to act as an anchor, facilitating the orientation of the substrate for either methyl group oxidation (leading to this compound) or C4-hydroxylation. mdpi.com

Regarding receptor-ligand interactions, it is well-established that benzodiazepines bind to a specific site on the GABA-A receptor, located at the interface between the α and γ subunits. wikipedia.org This binding enhances the receptor's affinity for GABA, leading to an increased frequency of chloride channel opening and neuronal hyperpolarization. wikipedia.orgwikipedia.org Computational studies have explored the binding modes of different benzodiazepine chemotypes, suggesting that not all benzodiazepines interact with the receptor in the same way. nih.gov Future research employing techniques such as cryo-electron microscopy could provide high-resolution structures of this compound in complex with GABA-A receptor subtypes, offering unprecedented detail into their interaction and informing the design of next-generation therapeutics.

Development of Novel Analytical Techniques for Enhanced Sensitivity, Specificity, and Throughput

The accurate and sensitive detection of this compound in biological matrices is essential for both clinical and forensic toxicology. A variety of analytical methods have been developed and are continually being refined to improve their performance characteristics.

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are considered the gold standard for the confirmation and quantification of benzodiazepines and their metabolites due to their high sensitivity and specificity. nih.gov Various sample preparation techniques, such as liquid-liquid extraction and solid-phase extraction, are employed to isolate the analytes from complex matrices. nih.gov Recent advancements in ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) have further enhanced the capabilities for detecting and quantifying a wide range of drugs, including alprazolam and its metabolites, in hair samples. nih.gov

Immunoassays, such as enzyme-linked immunosorbent assay (ELISA), are widely used for the initial screening of benzodiazepines in urine. researchgate.net However, these methods can exhibit cross-reactivity with different benzodiazepines and their metabolites, and their sensitivity for specific compounds like this compound may vary. researchgate.net Therefore, confirmatory analysis using a more specific method like LC-MS/MS is typically required. researchgate.net

Future developments in analytical techniques will likely focus on miniaturization, automation, and the development of novel materials for sample preparation to increase throughput and reduce analysis time. The development of more specific antibodies for immunoassays could also improve their utility for screening purposes.

Investigation of this compound in Complex Biological Systems and Alternative Research Matrices

While blood and urine are the most common matrices for the analysis of this compound, there is growing interest in its detection in alternative biological samples. These alternative matrices can provide different windows of detection and may offer advantages in certain clinical and forensic scenarios.